Introduction: A Bifunctional Reagent of Strategic Importance
Introduction: A Bifunctional Reagent of Strategic Importance
An In-Depth Technical Guide to the Molecular Structure and Utility of 4-Isocyanatobenzoyl Chloride
4-Isocyanatobenzoyl chloride is a unique heterocyclic compound distinguished by its bifunctional nature, incorporating both a highly reactive acyl chloride and an isocyanate group.[1] These functional groups are situated at the para position of a central benzene ring, bestowing upon the molecule a rigid, well-defined geometry and a predictable reactivity profile. The presence of two distinct reactive sites allows for selective, stepwise reactions, making it an invaluable linker and intermediate in diverse fields, particularly in the synthesis of complex polymers, pharmaceuticals, and agrochemicals.
This guide provides a comprehensive exploration of the molecular architecture of 4-isocyanatobenzoyl chloride, its spectroscopic signature, synthetic pathways, and critical safety protocols. The insights presented herein are tailored for researchers, scientists, and drug development professionals who require a deep, functional understanding of this versatile chemical entity.
Molecular Architecture and Physicochemical Properties
The foundational characteristics of a molecule dictate its behavior in a chemical system. Understanding the structure and physical properties of 4-isocyanatobenzoyl chloride is paramount for its effective application.
Chemical Identity and Structural Representation
The molecule consists of a benzoyl chloride core with an isocyanate group substituted at the 4-position.[2] This para-substitution pattern results in a linear and symmetric molecular axis through the functional groups and the center of the benzene ring.
-
Molecular Formula: C₈H₄ClNO₂[3]
-
Molecular Weight: 181.58 g/mol [3]
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CAS Number: 3729-21-3[1]
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IUPAC Name: 4-isocyanatobenzoyl chloride[4]
Caption: 2D structure of 4-Isocyanatobenzoyl chloride.
Physicochemical Data
The physical properties of 4-isocyanatobenzoyl chloride are summarized below. It exists as a low-melting solid, a characteristic that requires careful consideration during storage and handling to prevent solidification in transfer lines.
| Property | Value | Source |
| Appearance | Light yellow crystalline mass | [3][5] |
| Melting Point | 36-38 °C (lit.) | [3][5] |
| Boiling Point | 54-55 °C at 0.07 mm Hg (lit.) | [3][5][] |
| Density | 1.317 g/mL at 25 °C (lit.) | [3][5] |
| Flash Point | >230 °F (>110 °C) | [3][5] |
| SMILES | ClC(=O)C1=CC=C(C=C1)N=C=O | [1][4] |
| InChIKey | JZXYEMZTQVSTJC-UHFFFAOYSA-N | [1][3][4] |
Spectroscopic Characterization: Elucidating the Molecular Fingerprint
Spectroscopic analysis is essential for confirming the identity and purity of 4-isocyanatobenzoyl chloride.[7] The key spectral features are dictated by its two primary functional groups and the aromatic system.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive signature for the acyl chloride and isocyanate functionalities.
-
Isocyanate (-N=C=O): A very strong and sharp absorption band is expected in the region of 2275-2250 cm⁻¹ . This is characteristic of the asymmetric stretching vibration of the N=C=O group and is often the most prominent peak in the spectrum.
-
Acyl Chloride (-COCl): A strong C=O stretching absorption is anticipated at a high frequency, typically between 1815-1785 cm⁻¹ . The electron-withdrawing effect of the chlorine atom shifts this peak to a higher wavenumber compared to ketones or esters.
-
Aromatic Ring (C=C): Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the arrangement of protons and carbons in the molecule.
-
¹H NMR: Due to the para-substitution pattern, the aromatic region will display a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The protons ortho to the electron-withdrawing acyl chloride group are expected to be downfield (deshielded).
-
The protons ortho to the isocyanate group will be slightly more upfield.
-
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon environment.
-
Acyl Chloride Carbonyl (C=O): Expected around 165-170 ppm .
-
Isocyanate Carbon (N=C=O): Typically found in the 120-130 ppm range.
-
Aromatic Carbons: Four signals are expected in the aromatic region (120-150 ppm ), corresponding to the two substituted and two unsubstituted carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[8]
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 181, with an M+2 peak at m/z 183 approximately one-third the intensity, corresponding to the ³⁷Cl isotope.
-
Key Fragmentation Pathways: Common fragmentation would involve the loss of the chlorine atom (-35/37), the loss of the entire acyl group (-COCl), or the loss of the isocyanate group (-NCO).
Synthesis and Chemical Reactivity
The utility of 4-isocyanatobenzoyl chloride stems from its synthesis, which yields a molecule with two orthogonally reactive functional groups.
Synthetic Methodologies
While several methods exist, modern syntheses often avoid hazardous reagents like phosgene.[9] A common and industrially scalable approach involves the reaction of a substituted benzoyl chloride with a cyanate salt, often facilitated by a catalyst.[10]
One patented method describes the use of a composite catalyst system, such as a Lewis acid (e.g., zinc chloride) and p-toluenesulfonic acid, to promote the reaction between 4-chlorobenzoyl chloride and sodium cyanate.[9][10] This approach enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the cyanate anion and subsequent displacement of the chloride.[10]
Caption: General workflow for catalytic synthesis.
Dual Reactivity Profile
The key to 4-isocyanatobenzoyl chloride's utility is the differential reactivity of its two functional groups. This allows for sequential modification, where one group can be reacted while the other remains intact for a subsequent transformation.
-
Acyl Chloride Reactivity: This group undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[11] It readily reacts with alcohols to form esters, with amines to form amides, and hydrolyzes in the presence of water to form the corresponding carboxylic acid. This reaction is typically rapid and often requires a base to scavenge the HCl byproduct.
-
Isocyanate Reactivity: The isocyanate group is also electrophilic and reacts with nucleophiles containing active hydrogen atoms. It reacts with alcohols to form carbamates, with amines to form ureas, and with water to form an unstable carbamic acid, which decarboxylates to yield an amine.[12] These reactions are fundamental to the production of polyurethanes.[13]
This dual reactivity makes it an ideal A-B type monomer for polymerization or a heterobifunctional cross-linker for conjugating different molecular entities.
Safety and Handling: A Critical Overview
Due to its high reactivity, 4-isocyanatobenzoyl chloride is a hazardous substance that demands stringent safety protocols. It is classified as corrosive and causes severe skin burns and eye damage.[4] It is also harmful if swallowed, inhaled, or in contact with skin and may cause respiratory irritation and allergic skin reactions.[4]
GHS Hazard Statements
-
H302: Harmful if swallowed[4]
-
H312: Harmful in contact with skin[4]
-
H314: Causes severe skin burns and eye damage[4]
-
H317: May cause an allergic skin reaction[4]
-
H332: Harmful if inhaled[4]
-
H335: May cause respiratory irritation[4]
Recommended Handling and Storage Protocols
| Protocol | Description | Rationale |
| Engineering Controls | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of corrosive and toxic vapors.[14] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a full-face shield.[14][15] | To prevent skin and eye contact, which can cause severe burns.[4][14] |
| Handling | Avoid all personal contact, including inhalation.[16] Keep away from moisture and incompatible materials such as water, alcohols, amines, strong bases, and oxidizing agents.[17][18] | The compound reacts violently with water and other nucleophiles. |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances.[15][17] | To prevent degradation from moisture and reaction with atmospheric water vapor. |
| Spill Response | Absorb spills with a non-flammable, inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[17][18] | To contain the corrosive material and prevent environmental release. |
Conclusion
4-Isocyanatobenzoyl chloride is a powerful and versatile bifunctional reagent. Its rigid molecular framework, combined with the distinct and predictable reactivity of its acyl chloride and isocyanate moieties, establishes it as a critical building block in advanced organic synthesis. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is essential for leveraging its full potential in the development of novel materials, pharmaceuticals, and other high-value chemical products. Adherence to strict safety protocols is non-negotiable to ensure the well-being of researchers and the integrity of the experimental outcomes.
References
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ChemBK. Benzoyl chloride, 4-isocyanato-. [Link]
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Matrix Fine Chemicals. 4-ISOCYANATOBENZOYL CHLORIDE | CAS 3729-21-3. [Link]
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PubChem. 4-Cyanobenzoyl chloride. [Link]
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PubChem. 4-Isocyanatobenzoyl chloride. [Link]
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PENTA. Benzoyl chloride Safety Data Sheet. [Link]
- Google Patents.
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Carl ROTH. Safety Data Sheet: Benzoyl chloride. [Link]
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Arkat USA. Electrospray ionisation mass spectrometric studies of N-substituted 10-(aminosulfonyl)bornyl acrylate derivatives. [Link]
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YouTube. Making benzoyl chloride. [Link]
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University of Calgary. Spectra Problem #7 Solution. [Link]
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Wikipedia. Chlorosulfonyl isocyanate. [Link]
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